molecular formula C10H16N4O3 B3018734 tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate CAS No. 1823310-95-7

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B3018734
CAS No.: 1823310-95-7
M. Wt: 240.263
InChI Key: WUAHDMPIDVMBKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with an amino group at the 5-position, linked to an azetidine scaffold. The tert-butoxycarbonyl (Boc) group at the azetidine nitrogen serves as a protective moiety, enabling selective functionalization during synthetic workflows .

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-4-6(5-14)7-12-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAHDMPIDVMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1,3,4-oxadiazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Heterocycle Substitution: Oxadiazole vs. Thiadiazole

  • Target Compound: The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom. The 5-amino group enhances nucleophilicity, enabling further derivatization.
  • Analog: tert-Butyl 3-(5-amino-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate replaces the oxadiazole oxygen with sulfur (1,3,4-thiadiazole). The thiadiazole analog exhibits a melting point of 171°C, whereas the oxadiazole derivative’s physical state is reported as a viscous oil .

Table 1: Key Structural Differences

Compound Heterocycle Substituent Molecular Formula Molecular Weight
Target Compound 1,3,4-Oxadiazole 5-NH₂ C₁₀H₁₆N₄O₃ 256.26*
Thiadiazole Analog 1,3,4-Thiadiazole 5-NH₂ C₁₀H₁₆N₄O₂S 272.33
Pyrazole Derivative Pyrazole 4-Aryl C₂₄H₃₁N₃O₅ 449.52

*Calculated based on and .

Azetidine Functionalization

  • Target Compound : The azetidine ring is unsubstituted except for the Boc group and oxadiazole linkage.
  • Analog: tert-Butyl 3-(cyanomethyl)-3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate () introduces a cyanomethyl and boronate ester, enabling cross-coupling reactions. This broadens utility in Suzuki-Miyaura reactions but may reduce solubility in aqueous media .

Physicochemical Properties

  • Solubility: The oxadiazole derivative’s amino group improves water solubility compared to non-polar analogs like tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate ().
  • Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids, whereas morpholine-substituted analogs () may exhibit greater hydrolytic stability.

Biological Activity

Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H16N4O3\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}_3

It features a tert-butyl group and an oxadiazole moiety, which are known to enhance biological activity in various compounds.

Research indicates that the oxadiazole derivatives exhibit significant biological activities, particularly in cancer treatment. The presence of the oxadiazole ring is crucial for its interaction with biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

  • Anticancer Activity : Studies have shown that derivatives containing the oxadiazole structure can induce apoptosis in cancer cell lines. For instance, compounds similar to tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values in the micromolar range .
  • Inhibition of Kinase Activity : The compound has been noted for its ability to inhibit specific kinases such as PI3Kα and PI3Kδ, which play critical roles in cancer cell survival and proliferation. In vivo studies indicated a significant reduction in tumor growth in murine models treated with related compounds .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-70.65Induction of apoptosis
CytotoxicityU-9372.41Induction of apoptosis
Kinase InhibitionPI3KαN/AInhibition of AKT phosphorylation
Tumor Growth InhibitionSKOV-3 (xenograft model)N/ANear complete inhibition (93%)

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of oxadiazole derivatives revealed that tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that these compounds induced significant apoptosis in treated cells, highlighting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Research involving molecular docking studies suggested that the compound interacts favorably with target proteins through hydrophobic interactions. This was evidenced by increased p53 expression levels and caspase activation in treated cells, indicating a mechanism involving apoptotic pathways .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Protection of the azetidine ring : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to protect the azetidine nitrogen .
  • Formation of the 1,3,4-oxadiazole ring : Cyclocondensation of a thiosemicarbazide precursor with a carbonyl source (e.g., EDCI or DCC) under acidic or thermal conditions (80–120°C) to form the oxadiazole core .
  • Amino group introduction : Reduction of nitro intermediates or direct substitution using ammonia/amines.
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the Boc-protected product .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : ¹H NMR (δ ~1.4 ppm for tert-butyl protons; δ ~3.5–4.5 ppm for azetidine protons) and ¹³C NMR (δ ~80 ppm for Boc carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₄O₃).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations (e.g., azetidine puckering) .

Q. What stability challenges are associated with this compound under various storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store in airtight containers with desiccants (e.g., silica gel) at –20°C .
  • Thermal Decomposition : Monitor via DSC/TGA; degradation onset typically occurs above 150°C. Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics integrated with AI optimize the synthesis parameters?

  • Methodological Answer :
  • Reaction Modeling : Use COMSOL to simulate heat/mass transfer during cyclocondensation steps, optimizing stirring rates and temperature gradients .
  • AI-Driven DOE : Machine learning algorithms (e.g., Bayesian optimization) predict optimal molar ratios of reactants (e.g., thiosemicarbazide:carbonyl agent) to maximize yield .
  • Real-Time Adjustments : AI monitors in-situ IR/NMR data to adjust reaction conditions (e.g., pH, solvent polarity) dynamically .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC to correlate ambiguous proton-carbon couplings (e.g., distinguishing oxadiazole vs. azetidine ring protons) .
  • Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen connectivity in the oxadiazole ring via ¹⁵N NMR .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths/angles) with DFT-optimized structures .

Q. What are the mechanistic insights into the cyclization reactions forming the 1,3,4-oxadiazole ring?

  • Methodological Answer :
  • Pathway Analysis : The reaction proceeds via a [3+2] cycloaddition mechanism between a nitrile precursor and hydrazine derivatives. Key intermediates (e.g., acylhydrazides) are identified via LC-MS .
  • Catalytic Effects : Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing carbonyl groups. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate-limiting steps .
  • Side Reactions : Competing formation of 1,2,4-oxadiazoles can occur; suppress via controlled stoichiometry of thiourea derivatives .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
  • First Aid : For skin contact, wash immediately with 10% ethanol-water solution to remove reactive intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability (e.g., Pd/C activity) .
  • Byproduct Identification : Use GC-MS to detect side products (e.g., de-Boc derivatives) that reduce yield. Optimize protecting group strategies .
  • Statistical Analysis : Apply ANOVA to compare yields across reaction scales (e.g., 0.1 mmol vs. 10 mmol) to identify scalability issues .

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